N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide is a complex organic compound that features a unique structure combining acenaphthothiazole and naphthamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles, can enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide can undergo various chemical reactions, including:
Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in DMF.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives .
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, such as antitumor and cytotoxic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide stands out due to its unique combination of acenaphthothiazole and naphthamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2OS/c27-23(17-11-3-7-14-6-1-2-10-16(14)17)26-24-25-21-18-12-4-8-15-9-5-13-19(20(15)18)22(21)28-24/h1-13H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTLMSWQPUPELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.